Succinate de dibutyle

Vue d'ensemble

Description

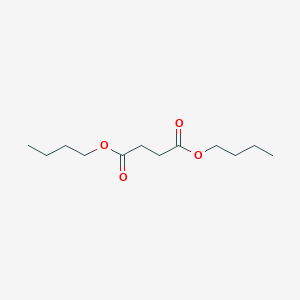

Le succinate de dibutyle est un composé organique appartenant à la classe des esters d'acides gras. Sa formule chimique est C₁₂H₂₂O₄ et sa masse moléculaire est de 230,30 g/mol . Ce composé est connu pour ses applications dans divers domaines, notamment comme plastifiant industriel, insecticide et intermédiaire en synthèse organique .

Applications De Recherche Scientifique

Dibutylsuccinate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Dibutyl succinate is a compound that has been used as an insect repellent .

Mode of Action

It is known to act as an insect repellent , and there is some evidence that it can cause mortality in nymphs of the green peach aphid and inhibit the growth of fungal plant pathogens .

Result of Action

It has been suggested that dibutyl succinate can increase the equilibrium swelling ratio of composite superabsorbents based on carboxymethyl cellulose sodium salt . This effect is due to its selective interaction with intramolecular H-bond-forming links, which increases the flexibility of the polymeric network and the availability of sorption sites for water molecules .

Action Environment

It is known that dibutyl succinate can be used as an efficient plasticizer enhancing water sorption properties of composite superabsorbents based on carboxymethyl cellulose sodium salt .

Analyse Biochimique

Biochemical Properties

Succinate, a related compound, is known to play a key role in the citric acid cycle, a fundamental pathway in cellular metabolism

Cellular Effects

Succinate has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It’s possible that dibutyl succinate could have similar effects, but this remains to be confirmed.

Temporal Effects in Laboratory Settings

One study found that adding dibutyl succinate to composite superabsorbents increased their equilibrium swelling ratio, suggesting that it may have some effect on material properties over time .

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of dibutyl succinate in animal models. Related compounds such as dibutyl phthalate have been studied, and it was found that exposure to this compound had negative effects on reproductive health .

Metabolic Pathways

Succinate is a key intermediate in the citric acid cycle, one of the most fundamental metabolic pathways in cells . It’s possible that dibutyl succinate could be involved in similar pathways, but this remains to be confirmed.

Transport and Distribution

One study found that succinate uptake is elevated in macrophages, suggesting that similar mechanisms could potentially apply to dibutyl succinate .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le succinate de dibutyle peut être synthétisé par estérification de l'acide succinique avec de l'alcool butylique. La réaction implique généralement l'utilisation d'un catalyseur d'estérification. Le rapport molaire d'acide succinique à l'alcool butylique est maintenu à 1: (2-6). La réaction est réalisée dans un réacteur, puis le produit est envoyé dans une colonne de rectification pour purification .

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound implique des procédés continus pour garantir un rendement et une pureté élevés. Le processus comprend l'utilisation d'une colonne de rectification catalytique, où la pression interne est maintenue entre 120-180°C et la température au sommet de la colonne est maintenue entre 90-120°C. L'alcool butylique est introduit dans la section de stripping de la colonne de rectification catalytique, et le this compound est collecté au bas de la colonne .

Analyse Des Réactions Chimiques

Types de réactions

Le succinate de dibutyle subit diverses réactions chimiques, notamment:

Estérification: La formation du this compound lui-même est une réaction d'estérification.

Hydrolyse: Le this compound peut être hydrolysé en acide succinique et en alcool butylique dans des conditions acides ou basiques.

Oxydation et réduction:

Réactifs et conditions courants

Estérification: Acide succinique, alcool butylique et un catalyseur d'estérification.

Hydrolyse: Conditions acides ou basiques avec de l'eau.

Principaux produits formés

Estérification: this compound.

Hydrolyse: Acide succinique et alcool butylique.

Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique:

Chimie: Utilisé comme intermédiaire en synthèse organique et comme plastifiant en chimie des polymères.

Mécanisme d'action

Le mécanisme d'action exact du this compound n'est pas bien documenté. En tant qu'ester d'acide gras, il est susceptible d'interagir avec les membranes lipidiques et les protéines. Ses propriétés répulsives pour les insectes suggèrent qu'il peut interférer avec les mécanismes sensoriels des insectes .

Comparaison Avec Des Composés Similaires

Le succinate de dibutyle peut être comparé à d'autres esters d'acides gras tels que:

Succinate de diéthyle: Structure similaire mais avec des groupes éthyle au lieu de groupes butyle.

Succinate de diméthyle: Contient des groupes méthyle au lieu de groupes butyle.

Succinate de diisobutyle: Contient des groupes isobutyle au lieu de groupes butyle.

Ces composés partagent des propriétés chimiques similaires mais diffèrent dans leurs propriétés physiques et leurs applications spécifiques .

Activité Biologique

Dibutyl succinate (DBS) is an ester derived from succinic acid and butanol, primarily recognized for its insecticidal and fungicidal properties. This compound has garnered attention due to its potential applications in integrated pest management and its role as a natural biopesticide.

- Chemical Formula : C₁₂H₂₂O₄

- Molecular Weight : 230.30 g/mol

- Appearance : Clear, colorless liquid

Dibutyl succinate is classified under fatty acid esters, which are carboxylic acid derivatives. Its structure consists of two butyl groups attached to a succinic acid backbone.

Antifungal Properties

Research indicates that dibutyl succinate exhibits significant antifungal activity. A study conducted by Han et al. (2018) identified dibutyl succinate as a metabolite from the entomopathogenic fungus Isaria javanica pf185, which effectively inhibits the growth of fungal pathogens such as Colletotrichum acutatum. The minimum concentration required to inhibit the germination of conidia was found to be 4 mg/mL, while mycelial growth was inhibited at a concentration of 2 µg/mL .

Insecticidal Activity

Dibutyl succinate also demonstrates strong insecticidal effects, particularly against aphids. The median lethal concentration (LC50) for Myzus persicae (green peach aphid) was recorded at 306 mg/L after 24 hours of exposure, with a median lethal time (LT50) of 14.5 hours at a concentration of 388 mg/L . This dual activity—both antifungal and insecticidal—positions dibutyl succinate as a promising candidate for biocontrol strategies in agriculture.

Table 1: Summary of Biological Activities of Dibutyl Succinate

| Activity | Target Organism | Concentration | Effect |

|---|---|---|---|

| Antifungal | Colletotrichum acutatum | 4 mg/mL | Inhibition of conidia germination |

| 2 µg/mL | Inhibition of mycelial growth | ||

| Insecticidal | Myzus persicae | 306 mg/L (LC50) | Mortality in nymphs |

| 388 mg/L (LT50) | Median lethal time of 14.5 hours |

Toxicological Profile

While dibutyl succinate shows promise in pest control, understanding its safety profile is essential. According to the ATSDR toxicological profile, dibutyl succinate is generally considered safe when used appropriately in agricultural settings; however, comprehensive studies on long-term exposure effects are still needed .

Applications in Integrated Pest Management

The dual functionality of dibutyl succinate makes it an attractive option for integrated pest management (IPM). Its ability to target both fungal pathogens and insect pests can reduce reliance on synthetic pesticides, promoting more sustainable agricultural practices. The integration of such biopesticides can enhance crop protection while minimizing environmental impact.

Propriétés

IUPAC Name |

dibutyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXIBTJKHLUKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021998 | |

| Record name | Dibutyl butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | Dibutyl succinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4754 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

274.5 °C | |

| Record name | DIBUTYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

275 °F (Open Cup) | |

| Record name | DIBUTYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MISCIBLE WITH MOST ORG SOLVENTS INCLUDING PETROLEUM OILS, Soluble in ethanol, ethyl ether, and benzene., In water, 2.30X10+2 mg/l, temperature not specified. | |

| Record name | DIBUTYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9768 @ 20 °C/4 °C | |

| Record name | DIBUTYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

141-03-7 | |

| Record name | Dibutyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutylsuccinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13332 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIBUTYL SUCCINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 1,4-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q050512U41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBUTYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-29.0 °C | |

| Record name | DIBUTYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.